molecular formula C16H16N2O B7440909 5-Phenyl-2-(pyrrolidine-1-carbonyl)penta-2,4-dienenitrile

5-Phenyl-2-(pyrrolidine-1-carbonyl)penta-2,4-dienenitrile

Cat. No.: B7440909
M. Wt: 252.31 g/mol
InChI Key: IVDFPFRCLLSZDB-ZLRVCTSNSA-N
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Description

5-Phenyl-2-(pyrrolidine-1-carbonyl)penta-2,4-dienenitrile is a chemical compound with the molecular formula C16H16N2O It is characterized by a phenyl group attached to a penta-2,4-dienenitrile backbone, with a pyrrolidine-1-carbonyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-2-(pyrrolidine-1-carbonyl)penta-2,4-dienenitrile typically involves the reaction of a phenyl-substituted diene with a pyrrolidine-1-carbonyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-2-(pyrrolidine-1-carbonyl)penta-2,4-dienenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or pyrrolidine moieties are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Phenyl-2-(pyrrolidine-1-carbonyl)penta-2,4-dienenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Phenyl-2-(pyrrolidine-1-carbonyl)penta-2,4-dienenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenyl-2-(pyrrolidine-1-carbonyl)penta-2,4-dienenitrile is unique due to its specific combination of a phenyl group, a penta-2,4-dienenitrile backbone, and a pyrrolidine-1-carbonyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(2Z,4E)-5-phenyl-2-(pyrrolidine-1-carbonyl)penta-2,4-dienenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c17-13-15(16(19)18-11-4-5-12-18)10-6-9-14-7-2-1-3-8-14/h1-3,6-10H,4-5,11-12H2/b9-6+,15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDFPFRCLLSZDB-ZLRVCTSNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C(=CC=CC2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C(=O)/C(=C\C=C\C2=CC=CC=C2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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